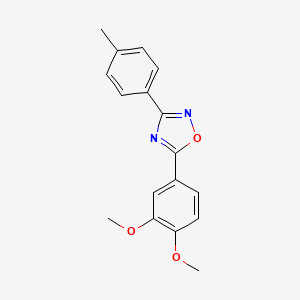

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves cyclization reactions, often employing conditions such as the presence of SOCl2 for cyclization of benzoylbenzohydrazides to form spectral luminescent properties as seen in related oxadiazoles (Mikhailov et al., 2018). Another method involves condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, which upon cyclization yield 1,3,4-oxadiazole derivatives (Shankara et al., 2022).

Molecular Structure Analysis

The molecular structures of 1,3,4-oxadiazoles exhibit interesting luminescent properties due to specific substituents, such as phenyl or o-methoxyphenyl groups, which contribute to high quantum yields in various solvents (Mikhailov et al., 2018).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including the formation of N-Mannich bases when reacted with formaldehyde solution and primary aromatic amines, displaying a range of biological activities (Al-Wahaibi et al., 2021).

Physical Properties Analysis

The physical properties, such as liquid crystalline behavior, are notable in certain 1,3,4-oxadiazole derivatives. Compounds can exhibit enantiotropic nematic or smectic A phases, influenced by their bent-shaped molecular structures (Zhu et al., 2009).

Chemical Properties Analysis

Chemical properties of 1,3,4-oxadiazoles, including their antimicrobial and antifungal activities, are significant. Various derivatives demonstrate potential activity against a range of microbial strains, with specific compounds showing high fungicidal activities against pathogens like Fusarium oxysporum and Botrytis cinerea (Long et al., 2006).

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities:

- The compound has been utilized in the synthesis of N-Mannich bases, displaying significant antimicrobial activities against various pathogens and exhibiting anti-proliferative activities against several human cancer cell lines, such as prostate cancer, colorectal cancer, and breast cancer. This highlights its potential in cancer treatment and infection control (Al-Wahaibi et al., 2021).

Spectral Luminescent Properties:

- Research on the spectral luminescent properties of related oxadiazole compounds shows their potential in applications requiring luminescence, such as in light-emitting diodes (LEDs) and other optical devices (Mikhailov et al., 2018).

Synthesis of Liquid Crystalline Properties:

- Studies have been conducted on the synthesis of bent-shaped oxadiazole-based compounds, revealing their liquid crystalline properties. This could be significant in the development of new materials for electronic displays and other applications requiring controlled liquid crystalline phases (Zhu et al., 2009).

Anticancer Evaluation:

- Oxadiazole derivatives have been evaluated for their anticancer activity, showing promising results against various human cancer cells, thereby suggesting their use in the development of new anticancer drugs (Polkam et al., 2021).

Photochemical Behavior:

- Investigations into the photochemical behavior of oxadiazole derivatives provide insights into their potential use in photochemical applications, such as in photodynamic therapy or as photo-activated agents (Buscemi et al., 1988).

Synthesis of Polymeric Materials:

- The compound has been used in the synthesis of new polymers with specific properties, such as high thermal stability and fluorescence, which could have applications in advanced materials science (Hamciuc et al., 2005).

Tubulin Inhibition and Cytotoxic Agents:

- Oxadiazole analogues have been studied for their ability to inhibit tubulin polymerization, a mechanism that is critical in the development of new anticancer agents (Ahsan et al., 2017).

Fungicidal Activities:

- Oxadiazole derivatives have shown potential as fungicidal agents, which could be important in agricultural applications and the control of fungal diseases (Long et al., 2006).

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUNKGWGDUZBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)